molecular formula C15H28Ge B14426395 1-(beta-(Trimethylgermyl)ethyl)adamantane CAS No. 86133-55-3

1-(beta-(Trimethylgermyl)ethyl)adamantane

Cat. No.: B14426395
CAS No.: 86133-55-3
M. Wt: 281.0 g/mol
InChI Key: ZEQBCRDBFNYGBS-UHFFFAOYSA-N
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Description

1-(beta-(Trimethylgermyl)ethyl)adamantane is a unique compound that combines the structural features of adamantane and trimethylgermyl groups Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while the trimethylgermyl group introduces germanium into the molecule, potentially altering its chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(beta-(Trimethylgermyl)ethyl)adamantane typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, where adamantane undergoes a series of reactions to introduce the trimethylgermyl group. This process often involves the use of radical initiators and specific reaction conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(beta-(Trimethylgermyl)ethyl)adamantane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce halogens or other functional groups onto the adamantane core .

Scientific Research Applications

1-(beta-(Trimethylgermyl)ethyl)adamantane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(beta-(Trimethylgermyl)ethyl)adamantane involves its interaction with specific molecular targets and pathways. The adamantane core provides rigidity and stability, while the trimethylgermyl group can interact with various biological and chemical systems. These interactions can influence the compound’s reactivity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent hydrocarbon, known for its stability and use in various applications.

    1-(beta-(Trimethylsilyl)ethyl)adamantane: A similar compound where silicon replaces germanium, offering different chemical properties.

    1-(beta-(Trimethylstannyl)ethyl)adamantane:

Uniqueness

1-(beta-(Trimethylgermyl)ethyl)adamantane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon and tin analogs. This uniqueness can be leveraged in various applications, from catalysis to materials science .

Properties

CAS No.

86133-55-3

Molecular Formula

C15H28Ge

Molecular Weight

281.0 g/mol

IUPAC Name

2-(1-adamantyl)ethyl-trimethylgermane

InChI

InChI=1S/C15H28Ge/c1-16(2,3)5-4-15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14H,4-11H2,1-3H3

InChI Key

ZEQBCRDBFNYGBS-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(C)CCC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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